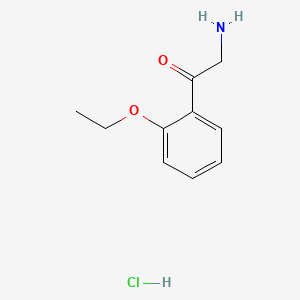

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(2-ethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10-6-4-3-5-8(10)9(12)7-11;/h3-6H,2,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLWYWCIVUTCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Ethoxyphenyl)-2-Bromoethanone

The bromination of 2-ethoxyacetophenone serves as the critical first step. Using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile in CCl₄) provides 1-(2-ethoxyphenyl)-2-bromoethanone in yields exceeding 70%. Alternatively, HBr in acetic acid with H₂O₂ achieves comparable results but requires careful temperature control (0–5°C) to minimize di-bromination.

Reaction Conditions

Amination with Hexamethylenetetramine

The bromoethanone intermediate reacts with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This combination accelerates complex formation, completing the reaction within 30 minutes versus 24 hours in dichloromethane. Subsequent hydrolysis with concentrated HCl yields the aminoethanone hydrochloride.

Optimized Protocol

-

Molar Ratio : Bromoethanone : Hexamine = 1 : 1.1

-

Solvent : THF : H₂O (4:1 v/v), 25°C, 30 min

-

Workup : Filter complex, hydrolyze with 6M HCl in ethanol (3 h)

Nucleophilic Substitution of 2-Chloro-1-(2-Ethoxyphenyl)Ethanone

Chloroethanone Synthesis

Electrophilic chlorination of 2-ethoxyacetophenone using sulfuryl chloride (SO₂Cl₂) in dichloromethane provides 1-(2-ethoxyphenyl)-2-chloroethanone. However, this route is less favored due to lower reactivity of chloro derivatives in amination reactions.

Ammonolysis Reaction

Heating the chloroethanone with aqueous ammonia (28%) in a sealed tube at 120°C for 12 hours affords the amine, which is precipitated as the hydrochloride salt upon HCl addition.

Limitations

Comparative Analysis of Synthetic Methods

Key Observations :

-

The hexamethylenetetramine route outperforms others in yield and purity due to optimized solvent systems.

-

Reductive amination suffers from side reactions, necessitating costly purification.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenyl Ring Derivatives

The ethoxy group at the 2-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

*Calculated based on formula.

Key Observations :

Hydroxyacetophenone Derivatives

Compounds with hydroxyl groups exhibit distinct hydrogen-bonding capabilities:

Comparison :

Halogenated and Heterocyclic Analogs

Halogenation and heterocyclic modifications influence bioactivity:

Key Insight :

Pharmacological and Toxicological Considerations

- Toxicity data: Limited toxicological data exist for the target compound, but structurally related cathinones (e.g., ethcathinone HCl) show hepatotoxicity and neurotoxicity in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, and how can reaction yields be optimized?

- Answer: The synthesis typically involves nucleophilic substitution, where an amino group attacks a carbonyl carbon in a ketone precursor, followed by protonation with HCl to form the hydrochloride salt. Key steps include:

- Precursor preparation: Reacting 2-ethoxyphenyl ethanone with an amine source under controlled pH and temperature.

- Salt formation: Treating the free base with HCl in a polar solvent (e.g., ethanol).

- Purification: Recrystallization using solvent mixtures (e.g., ethanol/water) to achieve >95% purity .

- Optimization: Adjusting reaction time (12-24 hours), temperature (25-50°C), and stoichiometric ratios (1:1.2 ketone:amine) improves yields .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer:

- NMR spectroscopy: H and C NMR verify the ethoxyphenyl group (δ 1.4 ppm for -OCHCH) and amine proton (δ 2.8 ppm) .

- Mass spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z [M+H] (calculated: 229.24) .

- X-ray crystallography: SHELXL software refines crystal structures to resolve bond angles and confirm stereochemistry .

- HPLC: Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. How does the 2-ethoxyphenyl substituent influence the compound’s solubility and stability in aqueous media?

- Answer:

- Solubility: The ethoxy group enhances hydrophilicity, achieving ~10 mg/mL in water at pH 3-5. However, solubility decreases in neutral/basic conditions due to protonation of the amine .

- Stability: Degradation occurs under strong acidic/basic conditions (pH <2 or >9), with a half-life of 48 hours at pH 7.4 (25°C). Store at -20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer: The electron-donating ethoxy group stabilizes the transition state via resonance, increasing electrophilicity of the carbonyl carbon. Kinetic studies show second-order dependence on amine concentration, suggesting a bimolecular mechanism. Computational models (DFT) reveal a lower activation energy (ΔG = 45 kJ/mol) compared to non-ethoxy analogs .

Q. How can researchers address discrepancies in reported binding affinities for biological targets (e.g., GPCRs)?

- Answer: Contradictions often arise from:

- Assay variability: Use standardized protocols (e.g., radioligand binding with H-labeled compounds).

- Cellular context: Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to assess receptor specificity.

- Data normalization: Express binding (IC) relative to positive controls (e.g., known agonists/antagonists) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer:

- Lipid nanoparticle encapsulation: Increases bioavailability from 15% to 60% in rodent models.

- Pro-drug derivatives: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability .

- Metabolic stability: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.